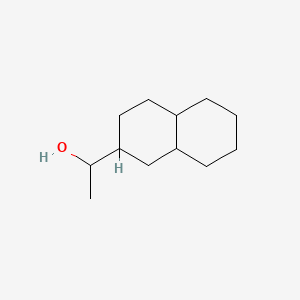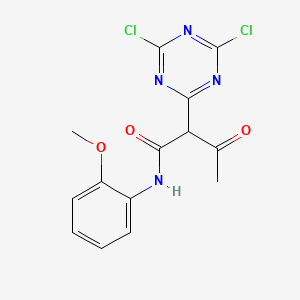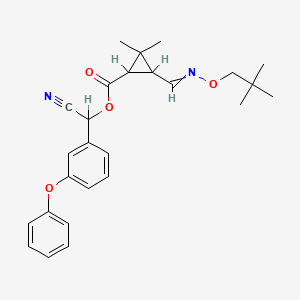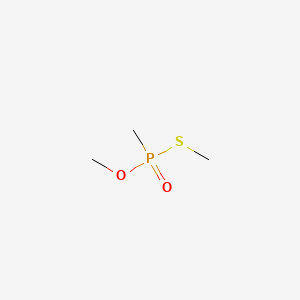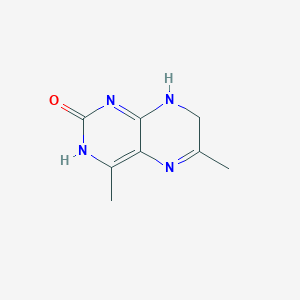
4,6-Dimethyl-3,7-dihydropteridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Dimethyl-3,7-dihydropteridin-2(1H)-one is a heterocyclic compound that belongs to the pteridine family. Pteridines are known for their biological significance, particularly in the context of folic acid and its derivatives. This compound features a pteridine ring system with methyl groups at the 4 and 6 positions and a keto group at the 2 position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethyl-3,7-dihydropteridin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 2,4,5-triaminopyrimidine with diacetyl. The reaction is usually carried out in an acidic medium, such as hydrochloric acid, and requires heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4,6-Dimethyl-3,7-dihydropteridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pteridine derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups at specific positions on the pteridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Pteridine derivatives with additional oxygen-containing functional groups.
Reduction: Hydroxylated pteridine derivatives.
Substitution: Pteridine derivatives with new substituents at specific positions.
Aplicaciones Científicas De Investigación
4,6-Dimethyl-3,7-dihydropteridin-2(1H)-one has several scientific research applications, including:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex pteridine derivatives.
Biology: Studied for its role in biological systems, particularly in relation to folic acid metabolism.
Medicine: Investigated for potential therapeutic applications, such as in the development of antifolate drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4,6-Dimethyl-3,7-dihydropteridin-2(1H)-one involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a cofactor or inhibitor in enzymatic reactions related to folic acid metabolism. The compound’s effects are mediated through its binding to enzymes or receptors, influencing their activity and downstream signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Pteridine: The parent compound of the pteridine family, lacking the methyl and keto groups.
6-Methylpterin: A pteridine derivative with a single methyl group at the 6 position.
2-Amino-4,6-dimethylpteridine: A similar compound with an amino group at the 2 position instead of a keto group.
Uniqueness
4,6-Dimethyl-3,7-dihydropteridin-2(1H)-one is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its methyl groups and keto group influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Propiedades
Número CAS |
92146-08-2 |
|---|---|
Fórmula molecular |
C8H10N4O |
Peso molecular |
178.19 g/mol |
Nombre IUPAC |
4,6-dimethyl-7,8-dihydro-3H-pteridin-2-one |
InChI |
InChI=1S/C8H10N4O/c1-4-3-9-7-6(10-4)5(2)11-8(13)12-7/h3H2,1-2H3,(H2,9,11,12,13) |
Clave InChI |
VXDVIQNGOCUBMS-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(NC(=O)N=C2NC1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(7,14,27,33,40-pentasulfooxy-17,30-diazaundecacyclo[27.15.0.02,18.03,16.06,15.08,13.019,28.021,26.031,44.032,41.034,39]tetratetraconta-1(29),2(18),3(16),4,6,8,10,12,14,19,21,23,25,27,31(44),32,34,36,38,40,42-henicosaen-20-yl) hydrogen sulfate](/img/structure/B13789676.png)
![N-Allyl-norgranatanol-3-alpha-(2-methylbenzhydryl)aether [German]](/img/structure/B13789678.png)

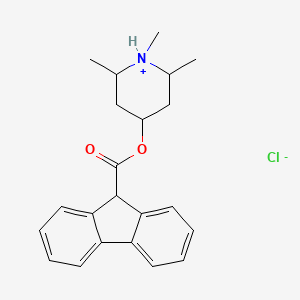

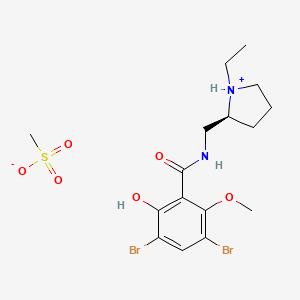
![Trichloro-[1-[2-(chloromethyl)phenyl]ethyl]silane](/img/structure/B13789732.png)
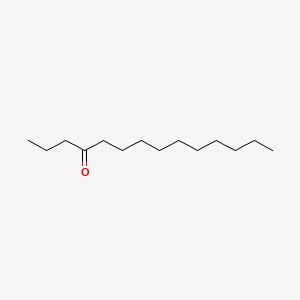
![2-Chloro-1-[4-(2-methoxyphenyl)piperazino]propan-1-one](/img/structure/B13789737.png)
